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molecular formula C22H25FN2O B8550613 1h-Indole,3-[2-[4-(4-fluorophenoxy)-1-piperidinyl]ethyl]-2-methyl-

1h-Indole,3-[2-[4-(4-fluorophenoxy)-1-piperidinyl]ethyl]-2-methyl-

Cat. No. B8550613
M. Wt: 352.4 g/mol
InChI Key: WBFRSCYCIISABT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04031221

Procedure details

By following the manipulative procedure described in Example 2(d), 5.5 g of lithium aluminum hydride in 160 ml. of tetrahydrofuran and 12.0 g of 1-(2-methylindol-3-ylglyoxyloyl)-4-(p-fluorophenoxy)piperidine in 120 ml. of tetrahydrofuran are reacted to produce a white solid. The solid is recrystallized from an ethanol and water mixture (charcoal treatment) to give a white powder of 3-{2-[4-(p-fluorophenoxy)piperidyl]ethyl}-2-methylindole, m.p. 97°-99° C.
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
1-(2-methylindol-3-ylglyoxyloyl)-4-(p-fluorophenoxy)piperidine
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][C:8]1[NH:9][C:10]2[C:15]([C:16]=1[C:17](=O)[C:18]([N:20]1[CH2:25][CH2:24][CH:23]([O:26][C:27]3[CH:32]=[CH:31][C:30]([F:33])=[CH:29][CH:28]=3)[CH2:22][CH2:21]1)=O)=[CH:14][CH:13]=[CH:12][CH:11]=2>O1CCCC1>[F:33][C:30]1[CH:29]=[CH:28][C:27]([O:26][CH:23]2[CH2:22][CH2:21][N:20]([CH2:18][CH2:17][C:16]3[C:15]4[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=4)[NH:9][C:8]=3[CH3:7])[CH2:25][CH2:24]2)=[CH:32][CH:31]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
1-(2-methylindol-3-ylglyoxyloyl)-4-(p-fluorophenoxy)piperidine
Quantity
12 g
Type
reactant
Smiles
CC=1NC2=CC=CC=C2C1C(C(=O)N1CCC(CC1)OC1=CC=C(C=C1)F)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to produce a white solid
CUSTOM
Type
CUSTOM
Details
The solid is recrystallized from an ethanol and water mixture (charcoal treatment)

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(OC2CCN(CC2)CCC2=C(NC3=CC=CC=C23)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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